Octadecadienoic acid, (Z,Z)-
Overview
Description
Octadecadienoic acid, (Z,Z)-: cis,cis-Linoleic acid , is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound is commonly found in various vegetable oils, such as sunflower, safflower, and soybean oils .
Biochemical Analysis
Cellular Effects
It is suggested to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Octadecadienoic acid, (Z,Z)- is complex and involves interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Octadecadienoic acid, (Z,Z)- is involved in the metabolic pathways of linoleic acid, a polyunsaturated omega-6 fatty acid . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Octadecadienoic acid, (Z,Z)- can be synthesized through the catalytic hydrogenation of linseed oil, followed by selective isomerization to obtain the (Z,Z)-configuration.
Biological Synthesis: It can also be produced through the enzymatic desaturation of oleic acid by specific desaturase enzymes in plants.
Industrial Production Methods:
Extraction from Natural Sources: The most common method of obtaining octadecadienoic acid, (Z,Z)- is through the extraction and purification from vegetable oils.
Chemical Modification: Industrial production may also involve the chemical modification of other fatty acids to produce octadecadienoic acid, (Z,Z)-.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to octadecanoic acid through catalytic hydrogenation.
Esterification: The compound can react with alcohols to form esters, which are commonly used in the production of biodiesel.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides, often under mild conditions.
Esterification: Acid catalysts such as sulfuric acid or enzymes like lipases are used to facilitate esterification reactions.
Major Products:
Hydroperoxides: Formed during oxidation reactions.
Octadecanoic Acid: Produced through reduction.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Linolelaidic Acid: The trans isomer of linoleic acid.
Rumenic Acid: Another isomer with different double bond configurations.
Oleic Acid: A monounsaturated fatty acid with one double bond.
Uniqueness:
Properties
CAS No. |
121250-47-3 |
---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
octadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20) |
InChI Key |
JBYXPOFIGCOSSB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
544-71-8 1839-11-8 |
physical_description |
Liquid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(9Z,11E)-9,11-octadecadienoic acid 9,11-isolinoleic acid 9,11-linoleic acid 9,11-linoleic acid, (E,E)-isomer 9,11-linoleic acid, (E,Z)-isomer 9,11-linoleic acid, (Z,E)-isomer 9,11-linoleic acid, (Z,Z)-isomer 9,11-linoleic acid, potassium salt 9,11-octadecadienoate 9,11-octadecadienoic acid 9-cis-11-trans-octadecadienoic acid c9t11 CLA cis-9-trans-11-octadecadienoic acid octadeca-9,11-dienoic acid rumenic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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